(E)-2-Cyano-3-[4-(2,2-difluoroethoxy)phenyl]-N-(oxolan-2-ylmethyl)prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-2-Cyano-3-[4-(2,2-difluoroethoxy)phenyl]-N-(oxolan-2-ylmethyl)prop-2-enamide is a chemical compound commonly referred to as DFU. It is a small molecule inhibitor of the protein tyrosine phosphatase 1B (PTP1B) enzyme, which is involved in the regulation of insulin signaling and glucose homeostasis. DFU has been extensively studied for its potential therapeutic applications in the treatment of type 2 diabetes and obesity.
Mecanismo De Acción
DFU works by inhibiting the activity of the (E)-2-Cyano-3-[4-(2,2-difluoroethoxy)phenyl]-N-(oxolan-2-ylmethyl)prop-2-enamide enzyme, which is involved in the regulation of insulin signaling and glucose homeostasis. By inhibiting (E)-2-Cyano-3-[4-(2,2-difluoroethoxy)phenyl]-N-(oxolan-2-ylmethyl)prop-2-enamide, DFU can improve insulin sensitivity and glucose uptake in cells. It can also reduce inflammation and oxidative stress, which are associated with many chronic diseases.
Biochemical and Physiological Effects
DFU has been shown to have a number of biochemical and physiological effects in animal models and in clinical trials. It can improve glucose tolerance, reduce insulin resistance, and increase glucose uptake in cells. It can also reduce inflammation and oxidative stress, which are associated with many chronic diseases. DFU has also been shown to have potential applications in the treatment of cancer, inflammation, and other diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DFU has a number of advantages and limitations for laboratory experiments. One advantage is that it has been extensively studied and its mechanism of action is well understood. This makes it a useful tool for investigating the role of (E)-2-Cyano-3-[4-(2,2-difluoroethoxy)phenyl]-N-(oxolan-2-ylmethyl)prop-2-enamide in various biological processes. However, one limitation is that it can be difficult to synthesize and may require specialized laboratory equipment and expertise.
Direcciones Futuras
There are many potential future directions for research on DFU. One area of interest is in the development of new therapeutic applications for the treatment of type 2 diabetes and obesity. DFU may also have potential applications in the treatment of cancer, inflammation, and other diseases. Additionally, future research may focus on improving the synthesis method for DFU and developing new analogs with improved pharmacological properties. Overall, DFU is a promising compound with many potential applications in the field of biomedical research.
Métodos De Síntesis
DFU can be synthesized through a multi-step process involving the reaction of various chemical reagents. The synthesis typically involves the use of organic solvents and reagents, as well as specialized laboratory equipment. The exact synthesis method may vary depending on the specific laboratory and equipment used.
Aplicaciones Científicas De Investigación
DFU has been the subject of numerous scientific studies investigating its potential therapeutic applications. One of the primary areas of research has been in the treatment of type 2 diabetes and obesity. DFU has been shown to improve insulin sensitivity and glucose tolerance in animal models and in clinical trials. It has also been shown to have potential applications in the treatment of cancer, inflammation, and other diseases.
Propiedades
IUPAC Name |
(E)-2-cyano-3-[4-(2,2-difluoroethoxy)phenyl]-N-(oxolan-2-ylmethyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F2N2O3/c18-16(19)11-24-14-5-3-12(4-6-14)8-13(9-20)17(22)21-10-15-2-1-7-23-15/h3-6,8,15-16H,1-2,7,10-11H2,(H,21,22)/b13-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUZLDTQRDJALJP-MDWZMJQESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)C(=CC2=CC=C(C=C2)OCC(F)F)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(OC1)CNC(=O)/C(=C/C2=CC=C(C=C2)OCC(F)F)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-Cyano-3-[4-(2,2-difluoroethoxy)phenyl]-N-(oxolan-2-ylmethyl)prop-2-enamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.